molecular formula C10H7F3O B2614759 (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one CAS No. 3108-34-7

(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one

Cat. No.: B2614759
CAS No.: 3108-34-7
M. Wt: 200.16
InChI Key: VJLGQFKEZZRPDE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one typically involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with a base to induce enolization, followed by dehydration to form the enone. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The enone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the enone can yield the corresponding alcohol or alkane, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted enones or other derivatives.

Scientific Research Applications

(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    4,4,4-trifluoro-1-phenyl-1,3-butanedione: A diketone with similar functional groups.

    (E)-4,4,4-trifluoro-1-phenyl-but-2-ene: Similar structure but without the carbonyl group.

Uniqueness: (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one is unique due to the presence of both a trifluoromethyl group and an enone moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-7H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLGQFKEZZRPDE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.